molecular formula C7H7N3S B8268497 6-Methyl-2,1,3-benzothiadiazol-4-amine CAS No. 89792-42-7

6-Methyl-2,1,3-benzothiadiazol-4-amine

Cat. No.: B8268497
CAS No.: 89792-42-7
M. Wt: 165.22 g/mol
InChI Key: URARIYVMNUPYET-UHFFFAOYSA-N
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Description

6-Methyl-2,1,3-benzothiadiazol-4-amine is a chemical compound that has garnered significant interest in scientific research due to its potential biological activity and various applications. This compound belongs to the benzothiadiazole family, which is known for its strong electron-withdrawing properties and its role in the development of photoluminescent compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-2,1,3-benzothiadiazol-4-amine typically involves the reaction of 6-methyl-2,1,3-benzothiadiazole with an amine source under controlled conditions. One common method involves the use of a nucleophilic substitution reaction where the amine group is introduced to the benzothiadiazole ring . The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like palladium on carbon (Pd/C) to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and efficiency. This can include the use of continuous flow reactors and automated systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

6-Methyl-2,1,3-benzothiadiazol-4-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert it into corresponding amines or other reduced forms.

    Substitution: It can undergo nucleophilic substitution reactions where the amine group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like halides, thiols, and amines can be used under conditions involving solvents like DMF and catalysts like Pd/C.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives depending on the specific reagents and conditions used .

Scientific Research Applications

6-Methyl-2,1,3-benzothiadiazol-4-amine has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials, particularly in the development of photoluminescent compounds.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its biological activity.

    Industry: Utilized in the development of organic light-emitting diodes (OLEDs), organic solar cells, and organic field-effect transistors (OFETs) due to its strong electron-withdrawing properties.

Mechanism of Action

The mechanism of action of 6-Methyl-2,1,3-benzothiadiazol-4-amine involves its interaction with molecular targets and pathways within biological systems. Its strong electron-withdrawing properties enable it to interact with various enzymes and receptors, potentially inhibiting their activity and leading to biological effects such as antimicrobial or anticancer activity . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    5-Methyl-2,1,3-benzothiadiazol-4-amine: Similar in structure but with a different position of the methyl group.

    4-Amino-2,1,3-benzothiadiazole: Lacks the methyl group, which can affect its chemical properties and reactivity.

    2-Methyl-1,3-benzothiazol-6-amine: Another related compound with a different substitution pattern on the benzothiadiazole ring.

Uniqueness

6-Methyl-2,1,3-benzothiadiazol-4-amine is unique due to its specific substitution pattern, which can influence its electronic properties and reactivity. This makes it particularly useful in applications requiring strong electron-withdrawing groups, such as in the development of photoluminescent materials and organic electronic devices .

Properties

IUPAC Name

6-methyl-2,1,3-benzothiadiazol-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3S/c1-4-2-5(8)7-6(3-4)9-11-10-7/h2-3H,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URARIYVMNUPYET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NSN=C2C(=C1)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80326230
Record name 6-methyl-2,1,3-benzothiadiazol-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80326230
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89792-42-7
Record name NSC525611
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=525611
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 6-methyl-2,1,3-benzothiadiazol-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80326230
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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